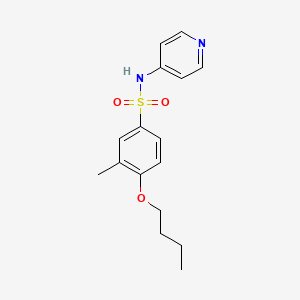

4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide

Description

4-Butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) bridging a substituted benzene ring and a pyridine moiety. The benzene ring is functionalized with a butoxy (-O(CH₂)₃CH₃) group at the 4-position and a methyl (-CH₃) group at the 3-position. This structural motif is common in pharmaceutical chemistry, as sulfonamides are known for their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase, N-myristoyltransferase) and antimicrobial or anticancer properties .

Properties

IUPAC Name |

4-butoxy-3-methyl-N-pyridin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-3-4-11-21-16-6-5-15(12-13(16)2)22(19,20)18-14-7-9-17-10-8-14/h5-10,12H,3-4,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAYDHDRQKIXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of 4-butoxy-3-methylbenzenamine followed by coupling with pyridine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Sulfonamides, including 4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, making them potential candidates for antibiotic development .

-

Anticancer Properties

- Research indicates that sulfonamide derivatives can possess anticancer properties. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .

-

Inhibition of Carbonic Anhydrase

- Some sulfonamides act as inhibitors of carbonic anhydrase enzymes, which play a role in regulating acid-base balance in the body. The inhibition of these enzymes has therapeutic implications for conditions such as glaucoma and edema, as it can lead to decreased intraocular pressure and fluid retention .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The compound can be modified to create various derivatives with enhanced biological activity or altered pharmacokinetic properties.

Table: Synthesis Pathway Overview

| Step | Starting Material | Reaction Type | Product |

|---|---|---|---|

| 1 | Pyridine derivative | Alkylation | Intermediate A |

| 2 | Intermediate A | Sulfonation | This compound |

Case Studies

-

Study on Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various sulfonamide derivatives, including the target compound. The results indicated that modifications to the sulfonamide moiety significantly enhanced antibacterial potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Evaluation of Anticancer Effects

- Carbonic Anhydrase Inhibition Studies

Mechanism of Action

The mechanism of action of 4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other cellular pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share core structural features with 4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide, enabling a comparison of substituent effects, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Butoxy vs. Amino/Halogen Groups: The butoxy group in the target compound likely enhances lipophilicity compared to polar amino (e.g., 4-amino-N-(pyridin-3-yl)benzenesulfonamide ) or electron-withdrawing halogen substituents (e.g., zelenirstat’s 2,6-dichloro groups ). Increased lipophilicity may improve membrane permeability but reduce aqueous solubility.

- Methyl vs.

Research Findings and Implications

Selectivity in Enzyme Binding : Bulky substituents (e.g., zelenirstat’s pyrazole-piperazine) improve selectivity but complicate synthesis . The target compound’s balance of butoxy and methyl groups may offer a middle ground between potency and synthetic feasibility.

Metabolic Stability : Electron-donating groups like butoxy may slow oxidative metabolism compared to electron-withdrawing halogens, extending half-life .

Thermodynamic Solubility : Methyl and butoxy groups could lower melting points compared to halogenated analogs (e.g., zelenirstat, MP >200°C ), enhancing formulation flexibility.

Biological Activity

4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide is a sulfonamide compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

The compound features a butoxy group, a methyl group, a pyridine ring, and a sulfonamide moiety, contributing to its unique biological properties.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Enzyme Activity : Sulfonamides can inhibit specific enzymes involved in cancer cell metabolism. For instance, they may target carbonic anhydrases or other metabolic pathways crucial for cancer cell survival .

- Induction of Apoptosis : Compounds like this compound have been shown to induce apoptosis in cancer cells, leading to programmed cell death .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes critical for cellular functions.

- Cell Cycle Arrest : Studies suggest that similar compounds can cause cell cycle arrest at various phases, preventing cancer cells from proliferating effectively .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the pyridine moiety in enhancing the biological activity of sulfonamides. Modifications in the alkyl chain length or functional groups significantly affected potency against different cancer cell lines .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.58 | UM16 pancreatic cancer cells |

| Related compound A | 0.31 | MIA PaCa-2 cells |

| Related compound B | 9.47 | MIA PaCa-2 cells |

In Vivo Studies

Animal studies have demonstrated that administration of this compound can reduce tumor size in xenograft models. For example, treatment with similar sulfonamide derivatives resulted in significant tumor regression compared to control groups .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide?

Answer: The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. A representative approach includes:

- Step 1: Condensation of 4-butoxy-3-methylbenzenesulfonyl chloride with 4-aminopyridine under basic conditions (e.g., triethylamine) to form the sulfonamide core.

- Step 2: Purification via column chromatography or recrystallization to isolate the product.

- Validation: Characterization by NMR, NMR, and HPLC for purity (>95%) .

- Optimization: Reaction temperature (0–25°C) and solvent choice (e.g., dichloromethane or THF) significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

- NMR Spectroscopy: and NMR are used to confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons in the pyridine and benzene rings .

- X-ray Crystallography: Resolves stereochemical ambiguities; for example, sulfonamide bond geometry and intermolecular interactions (e.g., hydrogen bonding with water in monohydrate forms) .

- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Statistical Rigor: Use ANOVA with post hoc tests (e.g., Fisher’s PLSD) to assess significance thresholds (p < 0.05) and minimize Type I errors .

- Standardized Assays: Ensure consistent in vitro conditions (e.g., cell lines, incubation times) and in vivo models (e.g., tumor xenograft protocols) .

- Meta-Analysis: Compare datasets using software like GraphPad Prism® to identify outliers or methodological variability .

Q. What experimental design considerations are critical for evaluating antitumor mechanisms of this compound?

Answer:

- In Vitro Models: Use dose-response curves (IC determination) in cancer cell lines (e.g., HT-29 colon carcinoma) to assess antimitotic activity .

- In Vivo Models: Employ xenograft studies with tumor volume measurements and histopathology to validate antivascular effects .

- Mechanistic Probes: Combine with molecular docking (PDB codes: e.g., 3HKC) to predict interactions with tubulin or kinase targets .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?

Answer:

- Docking Simulations: Use software like AutoDock to predict binding affinities to biological targets (e.g., tubulin’s colchicine site) .

- QSAR Modeling: Correlate substituent effects (e.g., butoxy chain length) with bioactivity using regression analysis .

- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. What strategies mitigate challenges in crystallizing sulfonamide derivatives for structural studies?

Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMSO) or aqueous mixtures to promote crystal lattice formation .

- Additive Use: Introduce co-crystallizing agents (e.g., polyethylene glycol) to stabilize intermolecular interactions .

- Temperature Gradients: Slow cooling from saturated solutions improves crystal quality .

Methodological Guidance

Q. How to integrate theoretical frameworks into SAR studies of sulfonamide derivatives?

Answer:

Q. What quality control protocols are essential for ensuring compound integrity in biological assays?

Answer:

- Batch Consistency: Validate purity via HPLC (≥95%) and elemental analysis .

- Stability Testing: Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) using LC-MS .

- Biological Replicates: Include triplicate measurements in dose-response experiments to account for variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.